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molecular formula C9H8BrNO B1289088 4-bromo-5-methoxy-1H-indole CAS No. 90858-86-9

4-bromo-5-methoxy-1H-indole

Cat. No. B1289088
M. Wt: 226.07 g/mol
InChI Key: FPSVUEYKYLKRJL-UHFFFAOYSA-N
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Patent
US07446118B2

Procedure details

To a −40° C. solution of 2-bromo-4-nitro-anisole (1.16 g, 5 mmol) in THF (10 ml) was added vinylmagnesium bromide (1M in THF, 15 ml). The reaction mixture was stirred for 30 min while allowing the temperature to rise to −20° C. The reaction was quenched by addition of a saturated solution of NH4Cl, diluted with Et2O, and the aqueous layer was extracted twice with Et2O. The combined organic layers were dried over Na2SO4, filtered, concentrated, and purified via flash chromatography (hexane/EtOAc) to provide 4-bromo-5-methoxyindole XLVI (38 mg, 3% yield) as an oil.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[CH:13]([Mg]Br)=[CH2:14]>C1COCC1>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:13]=[CH:14][NH:8]2

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
15 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to −20° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of a saturated solution of NH4Cl
ADDITION
Type
ADDITION
Details
diluted with Et2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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